![molecular formula C12H17N3O4S B13221015 [1-(2-Nitrobenzenesulfonyl)piperidin-4-yl]methanamine](/img/structure/B13221015.png)
[1-(2-Nitrobenzenesulfonyl)piperidin-4-yl]methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(2-Nitrobenzenesulfonyl)piperidin-4-yl]methanamine: is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of a nitrobenzenesulfonyl group attached to the piperidine ring, which imparts unique chemical and biological properties to the molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Nitrobenzenesulfonyl)piperidin-4-yl]methanamine typically involves the condensation of piperidin-4-yl-methanol with 2-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like methylene dichloride .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Reduction: Formation of [1-(2-Aminobenzenesulfonyl)piperidin-4-yl]methanamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
- Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry:
- Utilized in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The exact mechanism of action of [1-(2-Nitrobenzenesulfonyl)piperidin-4-yl]methanamine is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or receptors. The nitro and sulfonyl groups may play a crucial role in its biological activity by forming interactions with target proteins.
Vergleich Mit ähnlichen Verbindungen
[1-(2-Nitrobenzenesulfonyl)piperidin-4-yl]methanol: Similar structure but with a hydroxyl group instead of an amine group.
[1-(2-Aminobenzenesulfonyl)piperidin-4-yl]methanamine: Formed by the reduction of the nitro group to an amine group.
Uniqueness:
- The presence of both nitro and sulfonyl groups in [1-(2-Nitrobenzenesulfonyl)piperidin-4-yl]methanamine imparts unique chemical reactivity and potential biological activities that are distinct from its analogs.
This compound’s unique structure and reactivity make it a valuable subject of study in various scientific fields, including organic chemistry, medicinal chemistry, and pharmacology.
Eigenschaften
Molekularformel |
C12H17N3O4S |
|---|---|
Molekulargewicht |
299.35 g/mol |
IUPAC-Name |
[1-(2-nitrophenyl)sulfonylpiperidin-4-yl]methanamine |
InChI |
InChI=1S/C12H17N3O4S/c13-9-10-5-7-14(8-6-10)20(18,19)12-4-2-1-3-11(12)15(16)17/h1-4,10H,5-9,13H2 |
InChI-Schlüssel |
QHGGSHQBBPKQIP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1CN)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


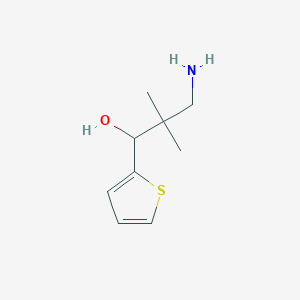
![3-[(1H-Pyrazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride](/img/structure/B13220945.png)
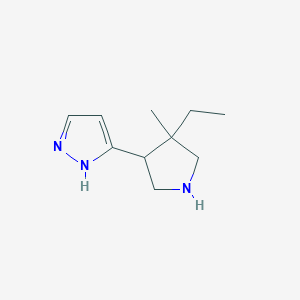
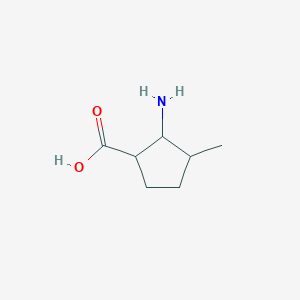

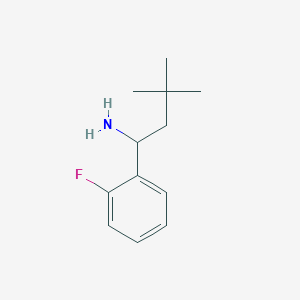
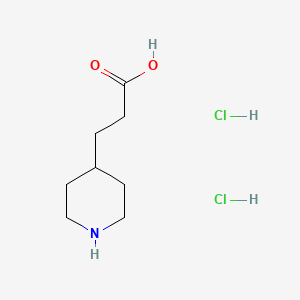

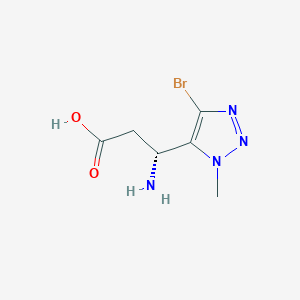


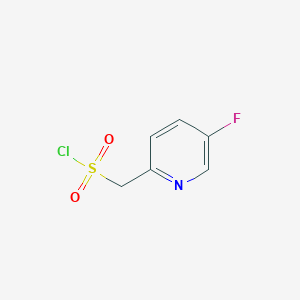

![2-{[(Benzyloxy)carbonyl]amino}-3-(6-fluoropyridin-3-yl)-3-hydroxypropanoic acid](/img/structure/B13221023.png)
